13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound features a complex tricyclic scaffold comprising fused triazole, benzene, and azepine rings. Key structural attributes include:
- 13-Chloro substitution: Positioned on the tricyclic system, likely influencing electronic properties and binding interactions.
- 2,5-Dimethylbenzoyl group: Attached at position 5, contributing steric bulk and lipophilicity.
- Triazatricyclo core: A rigid framework that may enhance metabolic stability compared to simpler bicyclic analogs.
Properties
IUPAC Name |
13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-12-3-4-13(2)15(9-12)19(25)23-8-7-17-16(11-23)20(26)24-10-14(21)5-6-18(24)22-17/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEVBAYKVZZZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the chloro and dimethylbenzoyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its triazatricyclo core, but comparisons can be drawn with other tricyclic or benzoyl-containing derivatives:
Key Observations :
- Replacing the dimethylbenzoyl group with a smaller substituent (e.g., 2-chlorobenzoyl in Analog A) reduces steric hindrance, which could improve binding to flat receptor pockets.
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto, Dice), the target compound exhibits:
- Low similarity (Tanimoto <0.3) to Methylclonazepam due to divergent core structures (tricyclic vs. benzodiazepine).
- Moderate similarity (Tanimoto ~0.5–0.6) to hypothetical analogs sharing the triazatricyclo scaffold but differing in substituents .
Pharmacological Implications
- Metabolic Stability : The triazatricyclo core may resist oxidative degradation better than Methylclonazepam’s diazepine ring, which is prone to CYP450 metabolism.
- Selectivity : The 2,5-dimethylbenzoyl group could reduce off-target effects compared to simpler benzoyl derivatives by limiting conformational flexibility.
Biological Activity
The compound 13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN3O
- Molecular Weight : 324.82 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:
- Tyrosinase Inhibition : Similar to other compounds in its class, this compound may inhibit the enzyme tyrosinase, which plays a crucial role in melanogenesis. Tyrosinase catalyzes the conversion of tyrosine to melanin; thus, its inhibition can lead to reduced melanin production .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reactive oxygen species (ROS), which are implicated in various diseases including cancer and skin disorders .
In Vitro Studies
- Tyrosinase Inhibition :
- Melanin Production :
Case Studies
Several studies have highlighted the biological activity of related compounds:
| Compound | IC50 (μM) | Effect on Melanin Production | Reference |
|---|---|---|---|
| Compound A | 18.1 | Significant reduction | |
| Compound B | 5.0 | Significant reduction | |
| 13-chloro compound | TBD | TBD | Current Study |
Safety and Toxicology
Preliminary assessments indicate that the compound may pose certain risks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
